molecular formula C6H11F2NO2S B13454350 Methyl S-(difluoromethyl)-L-homocysteinate

Methyl S-(difluoromethyl)-L-homocysteinate

Cat. No.: B13454350
M. Wt: 199.22 g/mol
InChI Key: JWMZRQUXTILQND-BYPYZUCNSA-N
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Description

Methyl (2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoate is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a difluoromethyl group attached to a sulfur atom, which is further connected to a butanoate backbone. The presence of the difluoromethyl group imparts distinct chemical reactivity and potential biological activity, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoate typically involves the introduction of the difluoromethyl group into the molecule. One common method is the use of difluorocarbene reagents, which can be generated in situ from precursors such as difluoromethyl sulfonium salts. The reaction conditions often require a base to deprotonate the precursor, facilitating the formation of the difluorocarbene intermediate, which then reacts with the target molecule to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to enhance the efficiency and selectivity of the reaction. The use of continuous flow reactors can also improve the scalability and safety of the production process by providing better control over reaction conditions and minimizing the risk of hazardous intermediates .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly those containing fluorine atoms, which are valuable in medicinal chemistry.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as antiviral or anticancer properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, particularly in fields where fluorine-containing molecules are of interest .

Properties

Molecular Formula

C6H11F2NO2S

Molecular Weight

199.22 g/mol

IUPAC Name

methyl (2S)-2-amino-4-(difluoromethylsulfanyl)butanoate

InChI

InChI=1S/C6H11F2NO2S/c1-11-5(10)4(9)2-3-12-6(7)8/h4,6H,2-3,9H2,1H3/t4-/m0/s1

InChI Key

JWMZRQUXTILQND-BYPYZUCNSA-N

Isomeric SMILES

COC(=O)[C@H](CCSC(F)F)N

Canonical SMILES

COC(=O)C(CCSC(F)F)N

Origin of Product

United States

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